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5-chloro-3-ethyl-1-methyl-1H-

pyrazole

CAS No.: 29938-63-4

Cat. No.: B1354436 Get Quote

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science,

recognized as a "privileged structure" due to its presence in numerous approved drugs and

bioactive compounds.[1][2][3] The metabolic stability of the pyrazole ring makes it an attractive

component in drug design.[2] Functionalization of the pyrazole ring allows for the fine-tuning of

a molecule's physicochemical properties and biological activity. The C4 position, in particular, is

a key site for modification. Its high electron density makes it susceptible to electrophilic

substitution, providing a reliable handle for introducing diverse functional groups.[4][5] This

targeted modification is crucial in the development of novel therapeutics, including anti-

inflammatory agents, kinase inhibitors, and antibacterial compounds.[6][7][8]

The Chemical Logic of C4-Selectivity
The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by a

combination of electronic and steric factors.[9] The C4 position is the most electron-rich and,

therefore, the most favorable site for electrophilic attack in neutral or alkaline conditions.[4][9]

The two adjacent nitrogen atoms influence the electron distribution within the ring, leading to

reduced charge density at the C3 and C5 positions.[4]

However, under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated,

forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, especially at

the C4 position.[9] Substituents on the ring also play a significant role. Electron-donating
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groups at C3 or C5 can further activate the C4 position, while electron-withdrawing groups will

deactivate the entire ring but still generally direct electrophiles to C4, albeit requiring more

forcing conditions.[9]

Key Methodologies for C4-Functionalization
Several robust methods exist for the selective functionalization of the pyrazole C4 position.

These include halogenation, nitration, formylation, and metal-catalyzed cross-coupling

reactions.

Halogenation: Introducing a Versatile Synthetic Handle
Halogenation of the C4 position provides a crucial entry point for further synthetic

transformations, particularly metal-catalyzed cross-coupling reactions. 4-Halopyrazoles are

valuable intermediates in the synthesis of a wide range of functionalized pyrazole derivatives.

[6][10]

This protocol describes a general and efficient method for the C4-bromination of pyrazoles

using N-bromosuccinimide (NBS).

Rationale: NBS is a mild and selective brominating agent that is well-suited for electron-rich

heterocyclic systems like pyrazoles. The reaction proceeds via an electrophilic substitution

mechanism.

Materials:

Substituted Pyrazole

N-Bromosuccinimide (NBS)

Acetonitrile (MeCN) or Dichloromethane (DCM)

Magnetic Stirrer and Stir Bar

Round-bottom flask

Standard glassware for workup and purification
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Procedure:

Dissolve the pyrazole (1.0 equiv) in acetonitrile or dichloromethane in a round-bottom flask.

Add N-bromosuccinimide (1.05 equiv) portion-wise to the stirred solution at room

temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 4-

bromopyrazole.

Troubleshooting:

Low Yield: For less reactive pyrazoles, the reaction may be gently heated. Ensure the NBS is

of high purity and the solvent is anhydrous.

Side Products: If multiple products are observed, consider protecting the N1 position of the

pyrazole to prevent N-bromination, especially for N-unsubstituted pyrazoles.[9]

Nitration: Installation of an Electron-Withdrawing Group
Nitration introduces a nitro group at the C4 position, which can serve as a directing group for

further substitutions or be reduced to an amino group, opening up a different avenue of

functionalization.

This protocol details the classic method for the nitration of pyrazoles at the C4 position.

Rationale: The combination of nitric acid and sulfuric acid generates the highly electrophilic

nitronium ion (NO₂⁺), which readily attacks the electron-rich C4 position of the pyrazole ring.

[11]

Materials:

Substituted Pyrazole
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Fuming Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice Bath

Magnetic Stirrer and Stir Bar

Round-bottom flask

Standard glassware for workup and purification

Procedure:

Carefully add the substituted pyrazole (1.0 equiv) to a flask containing concentrated sulfuric

acid, keeping the temperature below 10 °C with an ice bath.

Slowly add fuming nitric acid (1.1 equiv) dropwise to the stirred solution, maintaining the low

temperature.

After the addition is complete, allow the reaction to stir at room temperature. Monitor the

reaction progress by TLC.

Carefully pour the reaction mixture onto crushed ice.

Collect the precipitated product by filtration, wash with cold water, and dry.

Recrystallize the crude product from a suitable solvent to obtain the pure 4-nitropyrazole.

Safety Precautions: The reaction is highly exothermic and should be performed with extreme

caution in a well-ventilated fume hood. Always add the acid to the pyrazole solution slowly and

maintain a low temperature.

Vilsmeier-Haack Formylation: Introduction of a Formyl
Group
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto

electron-rich aromatic and heterocyclic rings, including pyrazoles.[12][13] This reaction is highly
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regioselective for the C4 position.[12]

This protocol outlines the procedure for the Vilsmeier-Haack formylation of a pyrazole

derivative.

Rationale: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of

phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[12] This electrophilic

species then attacks the C4 position of the pyrazole.

Materials:

Substituted Pyrazole

N,N-Dimethylformamide (DMF)

Phosphorus Oxychloride (POCl₃)

Ice Bath

Magnetic Stirrer and Stir Bar

Round-bottom flask with a dropping funnel

Standard glassware for workup and purification

Procedure:

Place anhydrous DMF in a round-bottom flask equipped with a dropping funnel and cool to 0

°C in an ice bath.

Slowly add POCl₃ (1.2 equiv) dropwise to the stirred DMF, ensuring the temperature does

not exceed 10 °C.[12] Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

Dissolve the substituted pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF.

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[12]
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Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C).

Monitor the reaction progress by TLC.[12]

After completion, cool the reaction mixture and carefully pour it onto crushed ice with

vigorous stirring.

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate

solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Troubleshooting:

Inactive Vilsmeier Reagent: Ensure all reagents and glassware are anhydrous, as moisture

will decompose the Vilsmeier reagent.[12]

Low Reactivity: For less reactive pyrazoles, a larger excess of the Vilsmeier reagent or

higher reaction temperatures may be required.[12]

Metal-Catalyzed Cross-Coupling Reactions: Building
Molecular Complexity
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-

carbon and carbon-heteroatom bonds.[14] Starting from a C4-halogenated pyrazole, a wide

array of substituents can be introduced.

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 4-

iodopyrazole with a boronic acid.

Rationale: This palladium-catalyzed reaction couples an organoboron compound with an

organohalide, offering a versatile method for creating new C-C bonds with high functional group

tolerance.
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Materials:

4-Iodopyrazole derivative

Aryl or Vinyl Boronic Acid

Palladium Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., Cs₂CO₃ or K₂CO₃)

Solvent system (e.g., DME/H₂O or Toluene/Ethanol/H₂O)

Microwave reactor or conventional heating setup

Standard glassware for workup and purification

Procedure:

To a microwave vial or round-bottom flask, add the 4-iodopyrazole (1.0 equiv), the boronic

acid (1.0-1.5 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equiv).

Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 10-15

minutes.

Heat the reaction mixture under an inert atmosphere. For microwave-assisted reactions,

typical conditions are 90-120 °C for 5-30 minutes.[15] For conventional heating, reflux

temperatures for several hours may be necessary.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture and partition between water and an organic

solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography.
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Key Considerations:

Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can be critical for

challenging coupling partners.

Base and Solvent: The base and solvent system should be optimized for the specific

substrates being used.

Visualization of Synthetic Pathways
The following diagrams illustrate the key functionalization strategies discussed.

Pyrazole

Halogenation
(e.g., NBS, I₂, Cl₂)

Nitration
(HNO₃/H₂SO₄)

Vilsmeier-Haack
Formylation

(POCl₃/DMF)

4-Halopyrazole

4-Nitropyrazole

4-Formylpyrazole

Metal-Catalyzed
Cross-Coupling

(e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Further Functionalized
Pyrazoles

Click to download full resolution via product page

Caption: Overview of C4-Functionalization Pathways.
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Vilsmeier Reagent Preparation

Formylation Reaction

Workup and Purification

DMF (solvent)

Vilsmeier Reagent
(Chloroiminium salt)

0-10 °C

POCl₃

Reaction Mixture

Pyrazole Substrate

Quench with Ice

Heat, then cool

Extraction

Purification
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4-Formylpyrazole
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Caption: Vilsmeier-Haack Formylation Workflow.
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Summary of C4-Functionalization Methods
Reaction Reagents Key Features Typical Yields

Halogenation
NBS, NCS, NIS,

I₂/CAN

Provides a versatile

handle for cross-

coupling.[10][16][17]

[18]

Good to Excellent

Nitration HNO₃/H₂SO₄

Introduces a strong

electron-withdrawing

group.[11][19]

Good

Formylation POCl₃/DMF
Highly regioselective

for C4.[12][20][21]
Good to Excellent

Suzuki Coupling
Pd catalyst, boronic

acid, base

Forms C-C bonds with

high functional group

tolerance.[15]

Moderate to Excellent

Buchwald-Hartwig

Amination

Pd or Cu catalyst,

amine, base

Forms C-N bonds.[1]

[22][23]
Moderate to Good

Thio/Selenocyanation
PhICl₂/NH₄SCN or

KSeCN

Introduces

thio/selenocyano

groups.[24]

Acceptable to Good

Direct C-H

Alkenylation

Pd(OAc)₂, pyridine,

alkene

Forms C-C double

bonds directly from C-

H.[25][26]

Moderate to Good

Conclusion
The selective functionalization of the pyrazole ring at the C4 position is a well-established and

powerful strategy in modern organic synthesis and drug discovery. The methodologies outlined

in this guide, from classic electrophilic substitutions to modern metal-catalyzed cross-couplings,

provide a robust toolkit for researchers. A thorough understanding of the underlying chemical

principles and adherence to optimized protocols are essential for the successful synthesis of

novel C4-functionalized pyrazoles, paving the way for the development of new and improved

therapeutic agents and functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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